molecular formula C8H5F4NO3 B6215498 1-fluoro-4-methoxy-5-nitro-2-(trifluoromethyl)benzene CAS No. 2383531-02-8

1-fluoro-4-methoxy-5-nitro-2-(trifluoromethyl)benzene

Cat. No. B6215498
CAS RN: 2383531-02-8
M. Wt: 239.1
InChI Key:
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Description

1-Fluoro-4-methoxy-5-nitro-2-(trifluoromethyl)benzene, abbreviated as FMNTFB, is a type of organic compound containing a nitro group and a trifluoromethyl group. It is a colorless, volatile liquid with a strong odor and is soluble in water. FMNTFB has been studied extensively for its potential applications in various fields such as biochemistry, medicine, and materials science.

Scientific Research Applications

FMNTFB has been studied extensively for its potential applications in various scientific fields. In biochemistry, FMNTFB is used as a fluorescent probe for imaging cellular metabolic processes and for studying the effect of drugs on cells. In materials science, FMNTFB is used as a reagent for the synthesis of polymers and other materials. Additionally, FMNTFB has also been studied for its potential applications in medicine, such as for the synthesis of drugs and for the treatment of various diseases.

Mechanism of Action

The mechanism of action of FMNTFB is not yet fully understood. However, it is believed that the nitro group and the trifluoromethyl group of FMNTFB interact with the cell membrane and alter its permeability, allowing the compound to enter the cell. Additionally, it is believed that the trifluoromethyl group of FMNTFB interacts with proteins and enzymes, altering their activity and thus affecting the biochemical and physiological processes in the cell.
Biochemical and Physiological Effects
The biochemical and physiological effects of FMNTFB are not yet fully understood. However, it is believed that the compound has an effect on the activity of enzymes, proteins, and other molecules in the cell. Additionally, it is believed that FMNTFB has an effect on the permeability of the cell membrane and the expression of genes.

Advantages and Limitations for Lab Experiments

The main advantage of using FMNTFB in lab experiments is that it is relatively easy and inexpensive to synthesize. Additionally, the compound is volatile, which makes it easy to store and use. The main limitation of using FMNTFB in lab experiments is that the mechanism of action and the biochemical and physiological effects of the compound are not yet fully understood.

Future Directions

Future research on FMNTFB should focus on better understanding the mechanism of action of the compound and its biochemical and physiological effects. Additionally, further research should be conducted to explore the potential applications of FMNTFB in medicine, materials science, and other fields. Additionally, further research should be conducted to explore the potential of FMNTFB for the synthesis of drugs and other compounds. Finally, further research should be conducted to explore the potential of FMNTFB for the treatment of various diseases.

Synthesis Methods

FMNTFB can be synthesized by the nitration of 4-methoxybenzene with nitric acid in the presence of sulfuric acid. The reaction is carried out at a temperature of 0-5°C and yields FMNTFB as the main product. Additionally, the synthesis of FMNTFB can also be achieved by the reaction of 4-methoxybenzene with trifluoromethyl nitrite in the presence of a base such as sodium hydroxide.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-fluoro-4-methoxy-5-nitro-2-(trifluoromethyl)benzene involves the introduction of a fluoro group, a methoxy group, a nitro group, and a trifluoromethyl group onto a benzene ring.", "Starting Materials": [ "4-nitrophenol", "4-methoxyphenol", "1-chloro-2-(trifluoromethyl)benzene", "potassium fluoride", "sodium nitrite", "hydrochloric acid", "sodium hydroxide", "sodium methoxide", "acetic anhydride", "trifluoroacetic acid" ], "Reaction": [ "Step 1: Nitration of 4-nitrophenol with nitrite and hydrochloric acid to form 4-nitrophenol-2-nitrosonium chloride", "Step 2: Diazotization of 4-nitrophenol-2-nitrosonium chloride with sodium nitrite and hydrochloric acid to form 4-nitrophenol-2-diazonium chloride", "Step 3: Reaction of 4-nitrophenol-2-diazonium chloride with sodium methoxide to form 4-methoxy-2-nitrophenol", "Step 4: Esterification of 4-methoxy-2-nitrophenol with acetic anhydride to form 4-methoxy-2-nitrophenyl acetate", "Step 5: Reduction of 4-methoxy-2-nitrophenyl acetate with sodium hydroxide to form 4-methoxy-2-aminophenol", "Step 6: Fluorination of 1-chloro-2-(trifluoromethyl)benzene with potassium fluoride to form 1-fluoro-2-(trifluoromethyl)benzene", "Step 7: Reaction of 1-fluoro-2-(trifluoromethyl)benzene with 4-methoxy-2-aminophenol in the presence of trifluoroacetic acid to form 1-fluoro-4-methoxy-2-(trifluoromethyl)benzene", "Step 8: Nitration of 1-fluoro-4-methoxy-2-(trifluoromethyl)benzene with nitrite and hydrochloric acid to form 1-fluoro-4-methoxy-5-nitro-2-(trifluoromethyl)benzene" ] }

CAS RN

2383531-02-8

Molecular Formula

C8H5F4NO3

Molecular Weight

239.1

Purity

95

Origin of Product

United States

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